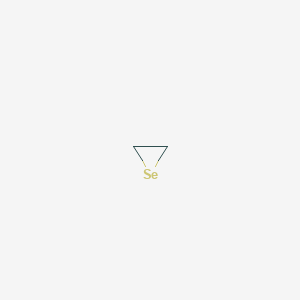

Selenirane

Description

Context within Organochalcogen Heterocycles

Seleniranes are the selenium analogues of thiiranes and oxiranes. wikipedia.org While the chemistry of thiiranes and their derivatives is well-established, seleniranes are generally less common due to their inherent instability. thieme-connect.de This instability is a key characteristic that distinguishes them from their sulfur and oxygen counterparts. umich.edu The structures of selenaheterocyclic compounds are closely related to analogous sulfur compounds, but their properties often differ significantly. arkat-usa.org

Organoselenium compounds, including selenaheterocycles, have attracted interest for their potential applications in various fields, including synthesis and medicinal biology. arkat-usa.orgresearchgate.net The unique redox properties of selenium influence the catalytic and biological activities of organoselenium compounds. umich.edu

Historical Perspectives on Selenirane Postulation

The concept of seleniranes has been discussed in the chemical literature, often in the context of proposed intermediates in various reactions. Seleniranes, along with their unsaturated analogues selenirenes, have been postulated as active intermediates in certain transformations. umich.edu Their instability, leading to facile decomposition into alkenes and elemental selenium, is a significant factor influencing their study and detection. umich.edu

Historically, seleniranes have been described as unstable intermediates, and for a period, structural proof for this class of compounds was limited. researchgate.net The postulated instability, specifically the easy decomposition into alkene and elemental selenium, raised questions about their very existence. researchgate.net However, some reports have claimed the formation of seleniranes, even at high temperatures, noting unusual ⁷⁷Se NMR shifts. researchgate.net

The deselenation of intermediate seleniranes has been postulated as a step in important reactions, such as the isomerization of alkenes and the stereoselective deoxygenation of oxiranes. umich.edu For instance, the treatment of a bromohydrin with selenocyanate (B1200272) anion can lead to a β-hydroxyselenocyanate, which in basic medium is proposed to form a selenirane intermediate before extruding selenium to yield an alkene with reversed configuration. umich.edu Similarly, the reaction of oxiranes with selenocyanate anion is suggested to proceed via intermediates leading to a selenirane, followed by extrusion of selenium to form alkenes. umich.edu

While seleniranium salts (three-membered selenonium salts) are often unstable and difficult to isolate, they are recognized as important intermediates in synthesis, particularly in the functionalization of alkenes. thieme-connect.de The addition of an electrophilic organoselenium reagent to an alkene can form a seleniranium intermediate. thieme-connect.de

Despite the challenges associated with their instability, the transient existence and role of selenirane intermediates have been recognized in various chemical processes. The synthesis of a stable selenirane derivative via cycloaddition of a selenirene (B14672804) has been reported, indicating that stable examples, though rare, can exist. researchgate.net

Table 1: Selected Selenirane-Related Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Selenirane | Not readily available for the parent compound in search results |

| 2-(4-Methoxyphenyl)selenirane | 175195798 |

| Seleniranium salts | No specific CID for the general class |

Table 2: Comparison of Chalcogen Three-Membered Rings

| Ring System | Chalcogen | Typical Stability |

| Oxirane | Oxygen | Stable |

| Thiirane | Sulfur | Stable |

| Selenirane | Selenium | Unstable, readily extrudes selenium |

Based on information from search results. wikipedia.orgthieme-connect.deumich.edu

The synthesis of seleniranes remains an ongoing challenge in some contexts, particularly in attempts to form them via certain dealkylation reactions where cleavage to the alkene and diselenide occurs instead.

Properties

CAS No. |

661-21-2 |

|---|---|

Molecular Formula |

C2H4Se |

Molecular Weight |

107.02 g/mol |

IUPAC Name |

selenirane |

InChI |

InChI=1S/C2H4Se/c1-2-3-1/h1-2H2 |

InChI Key |

QPPANNFQTKFONY-UHFFFAOYSA-N |

Canonical SMILES |

C1C[Se]1 |

Origin of Product |

United States |

Methodologies for Selenirane Formation

Indirect Generation via Ring Closure Reactions

Several strategies involve ring closure reactions that transiently form the selenirane ring, which often undergoes subsequent reactions.

Selenocyanate-Mediated Routes from Oxiranes

One approach to generating seleniranes involves the reaction of oxiranes (epoxides) with selenocyanate (B1200272) species. This method typically proceeds via the nucleophilic attack of the selenocyanate anion (SeCN⁻) on the oxirane ring, leading to the formation of a β-hydroxyselenocyanate intermediate. arkat-usa.orgumich.edu Subsequent treatment of this intermediate under basic conditions can induce an intramolecular ring closure, displacing the hydroxyl group and forming the selenirane ring. arkat-usa.orgumich.edu The selenirane formed in this manner is often unstable and readily extrudes elemental selenium to yield an alkene with the reverse configuration of the starting oxirane. arkat-usa.orgumich.edu

Table 1: Selenocyanate-Mediated Selenirane Formation from Oxiranes

| Starting Material (Oxirane) | Reagent/Conditions | Intermediate | Selenirane Product (Transient) | Subsequent Product |

| Oxirane derivative (e.g., 31) | Selenocyanate anion (SeCN⁻) | β-hydroxyselenocyanate (e.g., 32, 33) | Selenirane (e.g., 34) | Alkene (e.g., 35) |

| Bromohydrin (e.g., 27) | Selenocyanate anion (KSeCN) / Base | β-hydroxyselenocyanate (e.g., 28) | Selenirane (e.g., 29) | Alkene (e.g., 30) |

Note: Compound numbers refer to those used in the cited literature for specific examples.

Deoxygenation of Oxiranes with Organoselenium Reagents

Seleniranes can also be generated as intermediates in the stereospecific deoxygenation of oxiranes to alkenes using various organoselenium reagents. arkat-usa.orgumich.edu Reagents such as triphenylphosphine (B44618) selenide, trialkylphosphine selenides, trialkylammonium O,O-dialkyl phosphoroselenoates, N-methylselenoxobenzothiazoles, and selenoamides have been employed in these transformations. arkat-usa.orgumich.edu The mechanism is believed to involve the formation of a selenirane intermediate, which then undergoes rapid extrusion of selenium to produce the alkene. arkat-usa.orgumich.edu This method highlights the transient nature of seleniranes under these reaction conditions.

Reactions of Selenobenzophenones with Organometallic Reagents

The reaction of selenobenzophenones (R₂C=Se) with organometallic reagents has been explored as a route to seleniranes. While the search results did not provide specific detailed examples of selenirane formation from selenobenzophenones and organometallic reagents within the allowed sources, the general reactivity of selones (the selenium analogues of ketones) with carbenes is mentioned as a potentially straightforward method for selenirane synthesis. wikipedia.orgthieme-connect.de However, attempts using stable selones and diazoalkanes have been noted. thieme-connect.de Further investigation into specific organometallic reactions with selenobenzophenones in the broader literature would be necessary to detail this method fully.

Formation as Intermediates in Rearrangement Pathways

Seleniranes have been postulated as transient intermediates in various rearrangement reactions. For instance, they are suggested to be involved in certain alkene isomerization processes and in the stereoselective deoxygenation of oxiranes, as discussed in Section 2.1.2. arkat-usa.orgumich.edu Additionally, seleniranium species, protonated or alkylated seleniranes, are frequently discussed as reactive intermediates in the electrophilic addition of organoselenium electrophiles to alkenes. arkat-usa.orgthieme-connect.demdpi.comnih.govresearchgate.net While seleniranium ions can be detected or even isolated at low temperatures, their dealkylation or deprotonation to form the neutral selenirane ring is often followed by rapid decomposition. thieme-connect.denih.govresearchgate.net A selena-aza-Payne type rearrangement of aziridinemethanol tosylates has also been reported to proceed via a selenirane intermediate, which subsequently undergoes spontaneous selenium elimination to yield allyl amine derivatives. chimia.ch

Attempts at Direct Synthesis and Isolation of Parent Selenirane

The parent selenirane (C₂H₄Se) is known to be a highly unstable compound that readily decomposes to ethene and elemental selenium. chemeurope.comwikipedia.orgthieme-connect.de Due to this inherent instability, the direct synthesis and isolation of the parent selenirane have proven to be challenging, and its existence in substance has been questioned. researchgate.net While seleniranes have been described as unstable intermediates, definitive structural proof for the parent class has been limited. researchgate.net Attempts to generate seleniranes from seleniranium salts by cleaving off groups have resulted in ring cleavage to the corresponding alkene and diselenide, rather than the formation of the neutral selenirane. nih.govresearchgate.netresearchgate.netresearchgate.net This underscores the difficulty in stabilizing the parent three-membered ring.

Synthesis of Stabilized Selenirane Derivatives

While the parent selenirane is elusive, substituted selenirane derivatives with increased stability have been synthesized. The introduction of bulky substituents around the selenirane ring can kinetically stabilize the molecule, hindering its decomposition. Although specific detailed synthetic procedures for a wide range of stabilized selenirane derivatives were not extensively detailed in the immediate search results from the allowed sources, the literature acknowledges the existence of a few examples of relatively stable selenirane compounds. arkat-usa.orgumich.edu The synthesis of such derivatives often involves methods that favor the formation and isolation of the three-membered ring before it can undergo selenium extrusion. Research in this area continues to explore ways to synthesize and characterize more stable forms of this intriguing class of heterocycles.

Intrinsic Instability and Decomposition Pathways of Seleniranes

Kinetically Unstable Nature of the Three-Membered Ring System

The three-membered ring structure of seleniranes is inherently strained. This ring strain, a common feature in small cyclic compounds, arises from the distortion of bond angles from their ideal values, leading to increased potential energy within the molecule. While oxiranes and thiiranes also possess ring strain, the presence of the larger and more polarizable selenium atom in seleniranes contributes to their significantly lower kinetic stability compared to their oxygen and sulfur analogues. wikipedia.orgchemeurope.comumich.edu Seleniranes are described as kinetically unstable, readily undergoing decomposition without requiring oxidation, a contrast to the behavior of thiiranes. wikipedia.orgchemeurope.com This instability is a key characteristic that limits the isolation and characterization of many selenirane derivatives.

Spontaneous Selenium Extrusion to Alkenes (Deselenation Processes)

The primary decomposition pathway for seleniranes is the spontaneous extrusion of the selenium atom, resulting in the formation of the corresponding alkene and elemental selenium. wikipedia.orgchemeurope.comumich.edu This process, often referred to as deselenation, is a defining reaction for seleniranes and highlights their instability. The driving force for this extrusion is the release of ring strain and the formation of a stable carbon-carbon double bond. umich.edu

This deselenation reaction has been utilized in synthetic organic chemistry, where seleniranes are proposed or confirmed as transient intermediates. wikipedia.orgchemeurope.comumich.edu For instance, the stereospecific deoxygenation of oxiranes to alkenes can proceed via unstable selenirane intermediates formed by the reaction of oxiranes with selenocyanate (B1200272) anion or other selenium reagents, followed by selenium extrusion. umich.edu Similarly, selenirane intermediates have been postulated in alkene isomerization reactions. umich.edu While most seleniranes are unstable and readily extrude selenium, a few examples of relatively stable three-membered heterocycles containing a selenium atom are known, although their thermolability is still a notable characteristic that has been exploited in synthesis. umich.edu Even a stable selenirane example has been shown to lose selenium when treated with hexamethylphosphorous triamide, yielding the corresponding alkene quantitatively. thieme-connect.de

Influence of Substituent Effects on Selenirane Stability

The stability of seleniranes can be influenced by the nature of substituents attached to the carbon atoms of the ring. While comprehensive quantitative data specifically on substituent effects on the stability of neutral seleniranes is limited in the provided sources, studies on related selenium-containing species, such as seleniranium salts and spirodiazaselenuranes, offer insights into how substituents can impact the stability of selenium-carbon bonds and strained ring systems. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Research on spirodiazaselenuranes, for example, indicates that the stability of Se-N bonds within these cyclic structures is highly dependent on the attached substituents. Aromatic substituents are known to play a significant role in stabilizing these bonds. mdpi.comnih.govresearchgate.net Conversely, the replacement of aromatic substituents with benzylic or aliphatic groups can significantly reduce the stability of related selenium compounds. mdpi.comnih.govresearchgate.net

Mechanistic Investigations of Selenirane Involving Reactions

Seleniranium Cation Intermediates

Seleniranium cations, cyclic three-membered ring intermediates bearing a positive charge on the selenium atom, are frequently invoked in reactions involving electrophilic selenium species and alkenes. Their formation and subsequent reactions dictate the regio- and stereochemical outcomes of many seleno-functionalization processes.

Generation via Electrophilic Selenium Addition to Alkenes

The primary route for generating seleniranium cations is the electrophilic addition of a selenium species to an alkene. This process is analogous to the formation of halonium or sulfonium (B1226848) ions from halogens or sulfur electrophiles, respectively, and alkenes. Electrophilic selenium reagents, such as selenenyl halides (e.g., PhSeCl, PhSeBr) or pseudohalides (e.g., N-phenylselenophthalimide), react with the carbon-carbon double bond of an alkene to form a bridged seleniranium ion intermediate. rsc.orgsemanticscholar.orgscholaris.cawiley-vch.de The addition is typically stereospecific, proceeding via an anti-addition mechanism. wiley-vch.de The stability of the resulting seleniranium intermediate can influence the stereoselectivity of subsequent reactions. rsc.org The formation of seleniranium ions can also occur through the reaction of diselenides with oxidants or other activating agents in the presence of alkenes. rsc.orgsemanticscholar.org

Spectroscopic and Computational Evidence for Seleniranium Ion Formation

The existence and nature of seleniranium ions as intermediates have been supported by both spectroscopic and computational studies. Spectroscopic methods, such as NMR spectroscopy, have provided experimental evidence for the formation and presence of seleniranium ions, although their transient nature often requires low temperatures or specific conditions for observation. nih.govpsu.edu For instance, direct transfer of selenium cations between alkenes, indicative of seleniranium ion intermediates, has been observed spectroscopically at low temperatures. nih.govpsu.edu

Computational studies, particularly using Density Functional Theory (DFT) methods, have been instrumental in understanding the energetics, structures, and stabilities of seleniranium ions and the transition states involved in their formation and reactions. scilit.comacs.orgacs.org These calculations have provided theoretical support for the proposed mechanisms, including the relative stabilities of different seleniranium ions and the energy barriers for processes like ring opening and alkene-to-alkene selenium transfer. psu.eduacs.orgacs.orgmdpi.com Computational studies have also helped to elucidate the factors governing regio- and stereoselectivity in reactions proceeding via seleniranium intermediates. scilit.com

Anchimeric Assistance Effects in Seleniranium Formation

Anchimeric assistance, or neighboring group participation, plays a significant role in the formation and stability of seleniranium cations. The selenium atom, acting as a neighboring group, can stabilize a developing positive charge on an adjacent carbon atom through intramolecular interaction, leading to the formation of the cyclic seleniranium ion. mdpi.combeilstein-journals.orgresearchgate.netmdpi.com This assistance can significantly accelerate the rate of reactions compared to processes that would involve open carbocation intermediates. beilstein-journals.orgresearchgate.net Studies have shown that the anchimeric assistance effect of selenium is notably strong, often exceeding that of sulfur. beilstein-journals.orgresearchgate.net This effect is crucial in facilitating the electrophilic cyclization of unsaturated compounds containing a selenium moiety, leading to the formation of cyclic products via seleniranium intermediates. semanticscholar.orgnih.govbeilstein-journals.orgmdpi.com

Radical Selenirane Pathways

While the involvement of seleniranium cations in polar reactions is well-established, radical pathways involving selenirane intermediates or related selenium-centered radicals have also been proposed in certain transformations.

Proposed Radical Intermediates in Reaction Mechanisms

Radical intermediates have been proposed in reactions involving organoselenium compounds, including those that might potentially involve selenirane species or their radical counterparts. For example, in some light-promoted hydroselenation reactions of alkenes, a mechanism involving the addition of a seleno radical to the alkene to form a β-seleno carbon radical has been proposed. chemrxiv.orgrsc.orgnih.govresearchgate.net While a seleniranium ion mechanism (M2) was considered for the anti-selectivity observed in some of these reactions, computational and experimental evidence suggested it was improbable, leading to the proposal of alternative mechanisms, including one involving a neutral radical selenirane intermediate (M3). chemrxiv.orgrsc.orgnih.govrsc.org

In the proposed radical selenirane mechanism (M3), a β-seleno carbon radical could be in equilibrium with a selenium-centered radical selenirane species. chemrxiv.orgrsc.orgnih.govrsc.org This radical selenirane intermediate could then undergo further reactions, such as hydrogen atom transfer, to yield the observed products. chemrxiv.orgrsc.orgnih.gov Although computational studies on the neutral selenirane radical intermediate in one specific case did not find it to be energetically feasible, the concept of radical pathways involving selenium-containing cyclic species remains an area of investigation in organoselenium chemistry. rsc.org Radical reactions involving the homolytic cleavage of Se-C bonds in organoselenides are also known, generating carbon radicals that can participate in various synthetic transformations. researchgate.net

Computational Assessment of Energetic Feasibility for Radical Seleniranes

Computational methods, such as Density Functional Theory (DFT), are valuable tools for probing the energetic landscape of proposed reaction intermediates and transition states that may be difficult to observe experimentally. In studies investigating the hydroselenation of olefins, a radical selenirane mechanism (M3) has been proposed as a potential pathway for the formation of anti-diastereomers. chemrxiv.orgnih.govresearchgate.net This mechanism suggests that a carbon-centered radical intermediate could be in equilibrium with a selenium-centered radical selenirane species. chemrxiv.orgnih.govresearchgate.net

To assess the viability of this radical selenirane pathway, computational studies have been conducted. A potential energy surface scan of a proposed radical selenirane intermediate was performed by varying the Se–C bond lengths. chemrxiv.org These calculations aimed to identify whether a stable minimum corresponding to the radical selenirane ring exists on the potential energy surface, as well as any saddle points representing transition states leading to or from this intermediate. chemrxiv.org

However, computational investigations of the neutral selenirane radical indicated that it was not an energetically feasible intermediate. chemrxiv.orgresearchgate.netrsc.org Specifically, potential energy surface scans showed no local minimum corresponding to the selenirane ring and no saddle points that would represent a transition state for its formation or reaction in the proposed mechanism. chemrxiv.org The absence of energetically feasible intermediates or transition states for a radical selenirane suggests that the radical selenirane mechanism (M3) is unlikely to be the operative pathway in these reactions. chemrxiv.orgrsc.org

Differentiation of Ionic and Radical Reaction Mechanisms

Understanding whether a reaction proceeds via an ionic or radical mechanism is fundamental in organic chemistry. Ionic mechanisms typically involve the formation of charged species (ions) and often occur in polar solvents, with bond breaking and formation involving the movement of electron pairs (heterolytic cleavage). doubtnut.comlibretexts.orglibretexts.org Radical mechanisms, on the other hand, involve species with unpaired electrons (radicals) and often involve homolytic bond cleavage, where each atom retains one electron from the broken bond. doubtnut.comlibretexts.orglibretexts.org

In the context of reactions involving selenium compounds, distinguishing between ionic and radical pathways is important for predicting reactivity and selectivity. For example, in the hydroselenation of olefins, both radical and ionic mechanisms could potentially lead to the observed products. nih.govrsc.org A proposed ionic mechanism (M2), involving a seleniranium intermediate, has been considered, which would form from the oxidation of a carbon radical intermediate followed by ring closing. chemrxiv.orgnih.gov Seleniranium ions are well-precedented intermediates in the reactions of electrophilic selenium species with alkenes, typically leading to anti-selectivity upon nucleophilic opening. chemrxiv.org

Conversely, radical mechanisms, such as the proposed radical selenirane pathway (M3) or a selective hydrogen atom transfer (HAT) mechanism (M1), involve radical intermediates. nih.govrsc.org Radical reactions can be initiated by light or radical initiators. nih.govrsc.orgmdpi.com Experimental observations, such as the requirement for light activation of an aryl diselenide to generate a seleno radical, and the observation of seleno radicals, provide evidence supporting a radical chain mechanism in certain hydroselenation reactions. nih.govrsc.orgrsc.org

Computational studies can also aid in differentiating between these mechanisms by evaluating the relative energies of proposed intermediates and transition states for each pathway. By comparing the energetic feasibility of ionic intermediates like seleniraniums and radical species like radical seleniranes or beta-seleno carbon radicals, researchers can gain insights into the more likely reaction pathway. chemrxiv.orgnih.gov The finding that the radical selenirane intermediate is not energetically feasible, while other radical pathways involving beta-seleno carbon radicals are supported by computational and experimental data, helps to differentiate the operative mechanisms. chemrxiv.orgnih.govrsc.org

Elucidation of the Beta-Selenium Effect in Radical Additions

The beta-selenium effect refers to the influence of a selenium atom located at the beta position relative to a carbon radical center. This effect has been observed to impart high anti-selectivity in radical addition reactions. chemrxiv.orgnih.govresearchgate.netrsc.org

Mechanistic studies, including computational investigations, have been employed to elucidate the origin of this beta-selenium effect. One proposed explanation is that the beta-selenium atom influences the transition state of subsequent reactions, such as hydrogen atom transfer (HAT). chemrxiv.orgnih.govresearchgate.netrsc.org Computational studies suggest that the high anti-selectivity observed in radical additions to alkenes forming a beta-seleno carbon radical is due to delocalization of the HAT transition state. chemrxiv.orgnih.govresearchgate.netrsc.orgrsc.org This delocalization is thought to arise from stereoelectronic interactions involving the carbon-selenium sigma bond. rsc.org

Specifically, the relatively greater energetic accessibility of C–Se σ* orbitals compared to C–X σ bonds with other second-row elements appears to play a significant role in this stereoelectronic effect. rsc.org This delocalization in the transition state favors the approach of the hydrogen atom donor from a specific direction, leading to the observed anti-selectivity. chemrxiv.orgnih.govrsc.org

The beta-selenium effect is considered an exciting parallel to the well-known beta-silicon effect, which also influences the reactivity and selectivity of radical centers at the beta position. nih.govrsc.org The elucidation of the beta-selenium effect through combined experimental and computational studies provides a deeper understanding of the fundamental principles governing radical reactions involving organoselenium compounds. chemrxiv.orgnih.govrsc.org

Strategic Applications of Selenirane Intermediates in Organic Synthesis

Stereoselective Deoxygenation of Oxiranes

Selenirane intermediates have been postulated in the stereoselective deoxygenation of oxiranes (epoxides) to alkenes. The reaction typically involves the treatment of an oxirane with a selenocyanate (B1200272) anion, leading to the formation of a β-hydroxyselenocyanate. This intermediate can then cyclize to form a selenirane. Subsequent extrusion of selenium from the selenirane intermediate yields the corresponding alkene. This process is often stereospecific, with the stereochemistry of the oxirane being transferred to the alkene. For instance, the treatment of bromohydrin, easily prepared from an alkene, with selenocyanate anion yields the β-hydroxyselenocyanate, which in basic medium gives the selenirane. arkat-usa.org Extrusion of selenium from this selenirane results in the formation of alkenes. arkat-usa.org Similarly, when oxiranes are treated with selenocyanate anion, the reaction proceeds via intermediates to a selenirane, and extrusion of selenium from this selenirane results in alkenes. arkat-usa.org

Isomerization of Olefins via Selenirane Intermediates

The isomerization of olefins can also occur through the intermediacy of seleniranes. This transformation often involves the addition of a selenium species to an alkene, forming a selenirane or a related intermediate, followed by ring opening and re-formation of a double bond in a different position. Deselenation of intermediate seleniranes has been postulated as a step in the isomerization of alkenes. arkat-usa.org Stereoselective isomerisations of disubstituted olefins via seleniranes and thiiranes have been reported. acs.org

Formation of Symmetrical Olefins (e.g., Tetraarylethylenes)

Selenirane intermediates have been implicated in the formation of symmetrical olefins, such as tetraarylethylenes, from reactions involving selenocarbonyl compounds. The reaction of selenobenzophenones with alkyllithiums or Grignard reagents exclusively affords symmetrical tetraarylethylenes. oup.com It is suggested that this reaction might proceed through episelenide (selenirane) intermediates. oup.com

Mechanistic Role in Hydroselenation Reactions of Unsaturated Substrates

In the study of hydroselenation reactions of unsaturated substrates, selenirane or seleniranium cation intermediates have been considered in mechanistic proposals. For example, in the light-promoted hydroselenation of alkenes, a mechanism involving a neutral radical selenirane intermediate (M3) was proposed, where a carbon-centered radical could be in equilibrium with a selenium-centered radical selenirane. nih.govrsc.orgresearchgate.netchemrxiv.org Another proposed mechanism (M2) involved the oxidation of a carbon radical intermediate to form a seleniranium intermediate. nih.govresearchgate.netchemrxiv.orgrsc.org However, computational and experimental studies have indicated that a radical selenirane intermediate (M3) is unlikely to be energetically feasible, and a seleniranium mechanism (M2) is also improbable under the studied conditions. nih.govrsc.orgresearchgate.netchemrxiv.orgrsc.org While these intermediates were investigated, the evidence suggests they are not the operative mechanism in this specific hydroselenation reaction, with a mechanism involving a carbon radical intermediate being more likely. nih.govrsc.orgchemrxiv.org

Advanced Theoretical and Computational Studies of Selenirane

Ab Initio and Density Functional Theory (DFT) Calculations on Selenirane Structures and Reactivity

Ab initio and DFT calculations are widely used to investigate the structural and electronic properties of organoselenium compounds, including selenirane. These methods can predict optimized geometries, bond lengths, bond angles, and charge distributions, providing a detailed picture of the molecule's structure. uctm.edu DFT studies, for instance, have been applied to predict molecular geometries and chemical reactivity descriptors of selenium-containing heterocyclic compounds. frontiersin.org The accuracy of these calculations depends on the chosen functional and basis set. frontiersin.orgmdpi.com

Computational studies have explored the reactivity of selenirane in various reactions. For example, ab initio calculations at correlated levels of theory have been used to study the reactions between silylene (H2Si) and three-membered ring compounds, including selenirane, as potential routes to form Si=Se double bonds. cdnsciencepub.comresearchgate.net These calculations can determine the energy changes associated with reactions and the characteristics of transition states. cdnsciencepub.comresearchgate.net DFT studies have also been employed to analyze reaction mechanisms, such as in the hydroselenation of olefins, where the stability of a neutral selenirane radical intermediate was investigated computationally. rsc.orgresearchgate.net

Potential Energy Surface (PES) Analysis of Selenirane Reactions

Potential Energy Surface (PES) analysis is a crucial tool in theoretical chemistry for understanding chemical reactions. libretexts.orgwayne.edu A PES represents the energy of a molecular system as a function of its geometry, illustrating the energy landscape of a reaction, including reactants, products, intermediates, and transition states. libretexts.orgwayne.edu Minima on the PES correspond to stable molecular structures, while saddle points represent transition states. libretexts.orgwayne.edu

Computational studies involving PES analysis can map the reaction pathways of selenirane. Although specific detailed PES analyses solely focused on selenirane reactions were not extensively highlighted in the search results, the general application of PES analysis to study reaction mechanisms involving selenium compounds is well-established. rsc.orgnih.gov For instance, PES studies have been performed for reactions involving selenium-containing species to understand reaction dynamics and predict reaction outcomes. rsc.orgnih.gov The concept of PES is fundamental to calculating reaction rates and understanding the energetics of transformations involving selenirane. wayne.edu

Prediction of Novel Selenium-Containing Species from Selenirane Reactions (e.g., H2Si=Se)

Computational studies have predicted the formation of novel selenium-containing species through reactions involving selenirane. One notable example is the theoretical investigation into the reaction between silylene (H2Si) and selenirane as a potential synthetic route to compounds featuring a silicon-selenium double bond (H2Si=Se). cdnsciencepub.comresearchgate.net Ab initio calculations have shown that this reaction is highly exothermic and predicted to be spontaneous under certain conditions, suggesting the viability of this approach for generating novel Si=Se species. cdnsciencepub.comresearchgate.net

While experimental synthesis of selenirane itself can be challenging, computational predictions provide valuable guidance for exploring new synthetic routes to organoselenium compounds. scilit.com The theoretical studies on the silylene-selenirane reaction represent a specific instance where computational methods have been used to predict the formation and stability of a transient or novel selenium species that could potentially be generated from selenirane. cdnsciencepub.comresearchgate.net

Thermodynamic and Kinetic Stability Calculations of Selenirane and Transition States

Computational chemistry plays a significant role in assessing the thermodynamic and kinetic stability of molecules and their associated transition states. dalalinstitute.comlibretexts.org Thermodynamic stability relates to the energy difference between reactants and products, indicating the spontaneity of a reaction at equilibrium. dalalinstitute.comlibretexts.org Kinetic stability, on the other hand, is determined by the activation energy barrier that must be overcome for a reaction to occur, influencing the reaction rate. dalalinstitute.comlibretexts.orgvpscience.org

For selenirane, computational studies can calculate the relative energies of its structure compared to possible decomposition products or isomers, providing insights into its thermodynamic stability. Similarly, calculating the energy of transition states in reactions involving selenirane allows for the determination of activation energies and thus the kinetic stability of selenirane under various reaction conditions. nih.gov For example, studies investigating the potential formation of a selenirane radical intermediate computationally assessed its energetic feasibility. rsc.orgresearchgate.net Calculations on the reactions between silylene and selenirane have provided thermodynamic data (exothermicity) and insights into kinetic spontaneity by examining transition state energies relative to reactants. cdnsciencepub.comresearchgate.net The concept of kinetic stability is directly linked to the height of the energy barrier on the PES. dalalinstitute.comnih.gov

Interactive Data Table: Calculated Reaction Energies for H2Si + Selenirane

| Reactants | Products | Level of Theory | Energy Change (kcal/mol) | Citation |

| H2Si + Selenirane | H2Si=Se + C2H4 | MP2/6-31G** | -52.9 | cdnsciencepub.comresearchgate.net |

Note: The energy change is exothermic, indicating the products are lower in energy than the reactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.